![molecular formula C19H17N3OS B2396774 3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536703-99-8](/img/structure/B2396774.png)

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

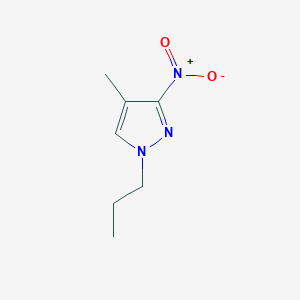

Synthesis and Derivative Formation

Synthesis of 5H-pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with aryl isothiocyanates to form 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can undergo alkylation at the sulfur atom (Shestakov et al., 2009).

Formation of Pyrimido[5,4-b]indole Derivatives : The reaction of ethyl 3-amino-1H-indole-2-carboxylates with various reactants, such as aryl isothiocyanates and cyanamides, leads to the formation of compounds like 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones (A. Monge et al., 1986).

Synthesis of Indole Derivatives : An efficient approach for synthesizing 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives has been developed, presenting a new alternative synthesis of indole derivatives (Barone & Catalfo, 2017).

Potential Applications in Pharmacology

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Phenyl derivatives containing 4H-pyrimido[5,4-b]indol-4-one system have been synthesized and evaluated for analgesic and anti-inflammatory activities, showing some interesting activities (Santagati et al., 2002).

Antitubercular and Antimicrobial Activity : Novel 4H-chromeno[2,3-d]pyrimidin-4-ones exhibit pronounced antitubercular and antimicrobial activities against various bacterial strains and Mycobacterium tuberculosis H37Rv (Kamdar et al., 2011).

Synthesis of Adenosine Receptor Antagonists : Pyrimido[5,4-b]indole derivatives have been synthesized and evaluated for their affinity towards cloned α1 adrenergic receptors in binding assays. Some compounds showed good affinity and selectivity for the α1D-adrenoceptor subtype (Romeo et al., 2001).

Antiviral Activity : Pyrimido[4,5-b]indole ribonucleosides bearing phenyl or hetaryl groups have been prepared and displayed antiviral activity against Dengue virus (Tichy et al., 2012).

Mécanisme D'action

Target of Action

The primary target of the compound 3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is the c-Met receptor . This receptor plays a crucial role in the proliferation and survival of cancer cells .

Mode of Action

The compound interacts with the c-Met receptor, inhibiting its activity . This interaction results in a decrease in the proliferation of cancer cells . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met .

Biochemical Pathways

The compound affects the c-Met signaling pathway , which is involved in cell growth, survival, and migration . By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to a decrease in the proliferation and survival of cancer cells .

Pharmacokinetics

The compound’s potent antiproliferative activity suggests that it may have favorable adme properties that contribute to its bioavailability and efficacy .

Result of Action

The compound’s action results in a significant decrease in the proliferation of cancer cells . Specifically, it has shown moderate to excellent antiproliferative activity against Hela, A549, HepG2, and MCF-7 cell lines . The cytolytic activity of these cells was also markedly inhibited .

Propriétés

IUPAC Name |

3-phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-2-12-24-19-21-16-14-10-6-7-11-15(14)20-17(16)18(23)22(19)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUSNYNNNVVMIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2396692.png)

![6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol](/img/structure/B2396693.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide](/img/structure/B2396697.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2396698.png)

![N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2396700.png)

![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2396705.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide](/img/structure/B2396708.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2396711.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396712.png)